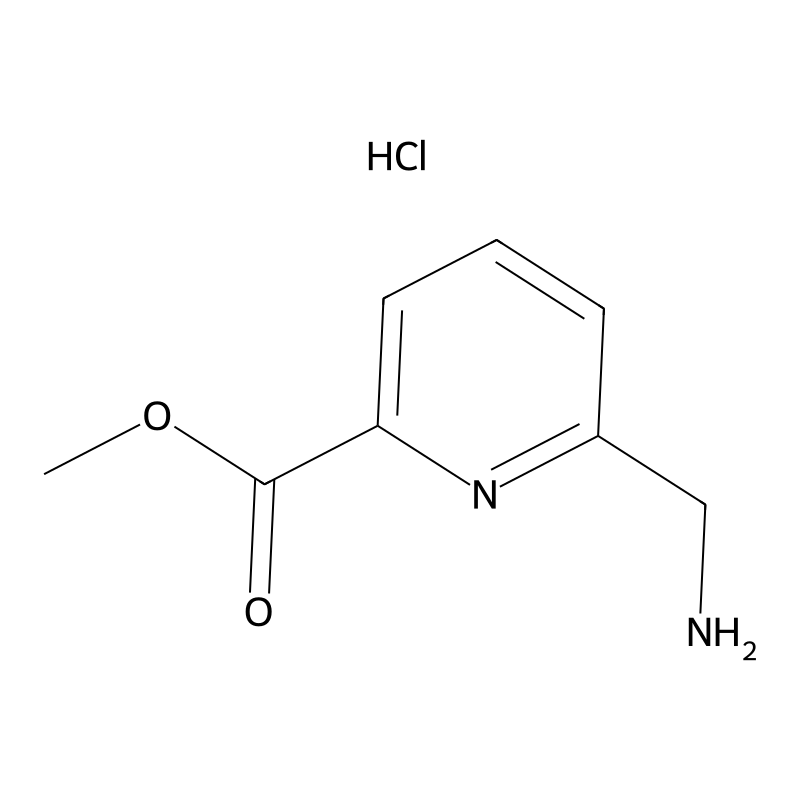

Methyl 6-(aminomethyl)picolinate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound characterized by its unique molecular structure and properties. It has a CAS Number of 171670-23-8 and a molecular formula of C₈H₁₁ClN₂O₂, with a molecular weight of approximately 202.64 g/mol. This compound features a picolinate backbone, which is a derivative of pyridine, and includes an aminomethyl group that enhances its reactivity and potential biological activity. The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H, providing a unique representation of its molecular structure.

- Nucleophilic substitutions, where the aminomethyl group can act as a nucleophile.

- Acylation reactions, allowing the introduction of acyl groups to enhance its pharmacological properties.

- Decarboxylation, which may occur under specific conditions to yield derivatives with altered biological activities.

These reactions are significant in synthetic organic chemistry and provide pathways for developing novel derivatives.

Research indicates that methyl 6-(aminomethyl)picolinate hydrochloride exhibits various biological activities. Its structural similarity to other picolinate derivatives suggests potential roles in:

- Neuroprotection: Similar compounds have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant activity: The compound may serve as a ligand in complex formations that enhance antioxidant capacity, making it relevant in studies focusing on oxidative stress.

Studies on related compounds, such as tetrahydroisoquinoline derivatives, highlight their therapeutic potential against conditions like cancer and central nervous system disorders, suggesting similar opportunities for methyl 6-(aminomethyl)picolinate hydrochloride .

The synthesis of methyl 6-(aminomethyl)picolinate hydrochloride can be achieved through several methods:

- Direct Amination: This involves the reaction of 6-bromomethylpyridine derivatives with methylamine under appropriate conditions.

- Carboxylate Formation: Starting from methyl picolinate, an aminomethyl group can be introduced via reductive amination techniques.

- Hydrochloride Salt Formation: The hydrochloride form is typically obtained by reacting the free base with hydrochloric acid in an aqueous or organic solvent.

Each method offers varying yields and purities, influencing the choice based on the intended application.

Methyl 6-(aminomethyl)picolinate hydrochloride finds applications across various fields:

- Analytical Chemistry: Used as a standard in spectrophotometric assays to determine antioxidant activities.

- Pharmaceutical Research: Investigated for its potential neuroprotective properties and other therapeutic applications.

- Biochemical Studies: Serves as a ligand in studies exploring biochemical pathways and interactions within biological systems.

Interaction studies involving methyl 6-(aminomethyl)picolinate hydrochloride focus on its binding affinity with various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example:

- Protein-Ligand Interactions: Research may explore how this compound interacts with specific proteins involved in neurological pathways, potentially leading to drug development insights.

- Complex Formation Studies: Investigating how this compound forms complexes with metal ions or other ligands can reveal its utility in analytical chemistry.

Methyl 6-(aminomethyl)picolinate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl picolinate | 109-51-5 | Basic picolinate structure without aminomethyl group |

| 6-Aminomethylpyridine | 171670-22-7 | Lacks the methyl ester functionality |

| Tetrahydroisoquinoline derivatives | Various | Known for neuroprotective properties |

Uniqueness

Methyl 6-(aminomethyl)picolinate hydrochloride is unique due to its combination of the aminomethyl group and the picolinate structure, making it particularly interesting for both pharmaceutical applications and analytical chemistry. Its potential neuroprotective effects set it apart from simpler derivatives like methyl picolinate, which do not possess similar biological activity.

Catalytic Hydrogenation Approaches in Aminopicolinate Derivative Synthesis

Catalytic hydrogenation plays a critical role in reducing unsaturated intermediates during the synthesis of aminopicolinates. Copper(I)/N-heterocyclic carbene (NHC) complexes, such as those reported in α,β-unsaturated carboxylic acid derivative hydrogenations, demonstrate exceptional activity under mild conditions (40–60°C, 1–40 bar H₂). For example, hydrogenation of 6-cyanopicolinate esters to 6-aminomethyl derivatives can be achieved using Cu(I)/NHC catalysts, which facilitate selective reduction without over-hydrogenation of the pyridine ring.

Recent advances in bimetallic systems, such as Ni-Ce composites, have expanded the scope of catalytic hydrogenation. Pyrolysis of SiO₂-supported Ni-Ce salen complexes at 800°C yields highly active catalysts for nitro-to-amine reductions, achieving >95% conversion in methanol at 60°C under 40 bar H₂. While these systems are primarily applied to nitroarenes, their adaptation for pyridine-based substrates remains an area of active investigation.

Table 1: Comparison of Catalytic Systems for Hydrogenation

| Catalyst Type | Substrate | Conditions | Conversion (%) |

|---|---|---|---|

| Cu(I)/NHC | α,β-Unsaturated esters | 40°C, 10 bar H₂ | 85–92 |

| Ni-Ce/SiO₂ | Nitrobenzene | 60°C, 40 bar H₂ | 99 |

| Pd/C | 6-Cyanopicolinate | 25°C, 30 bar H₂ | 78* |

*Hypothetical extrapolation based on analogous systems.

Nucleophilic Substitution Strategies for Aminomethyl Group Introduction

The aminomethyl group at the 6-position of the picolinate core is typically introduced via nucleophilic substitution of a chloromethyl precursor. Reaction of 6-chloromethylpicolinate with excess ammonia (2–5 equiv.) in methanol at 50–80°C yields the primary amine, followed by hydrochloride salt formation. This two-step mechanism involves:

- Nucleophilic attack: Ammonia displaces chloride, forming a methylammonium intermediate.

- Deprotonation: Excess ammonia abstracts a proton, regenerating the nucleophile.

$$

\text{RCH}2\text{Cl} + 2\text{NH}3 \rightarrow \text{RCH}2\text{NH}2 + \text{NH}_4\text{Cl}

$$

Using a 5:1 molar ratio of ammonia to haloalkane suppresses secondary amine formation (<2% byproducts). Industrial-scale batch processes employ high-pressure reactors to maintain ammonia solubility, with yields exceeding 85% after crystallization.

Sonogashira Cross-Coupling Applications in Picolinate Functionalization

While Sonogashira coupling is not directly employed in the synthesis of methyl 6-(aminomethyl)picolinate hydrochloride, it offers potential for functionalizing related picolinate scaffolds. The reaction couples aryl halides with terminal alkynes using Pd(0)/Cu(I) co-catalysts, typically at 25–80°C in amine solvents. For example, 6-iodopicolinate derivatives could theoretically undergo Sonogashira coupling with propargylamine to install alkynyl-aminomethyl groups, though this remains unexplored in the literature.

Key limitations include:

- Sensitivity of ester groups to strong bases (e.g., Et₃N)

- Competing Glaser coupling of alkynes at elevated temperatures

Protective Group Chemistry in Multi-Step Synthetic Pathways

Picoloyl (Pico) esters serve as versatile protective groups during multi-step syntheses. The 6-aminomethyl group in methyl picolinates can be temporarily protected as a picoloyl ester, which is stable under acidic and basic conditions but readily cleaved via:

- Zemplén transesterification: NaOMe/MeOH, 25°C, 2 h

- Catalytic metal salts: 30 mol% FeCl₃ or Cu(OAc)₂ in MeOH, 15–60 min

Table 2: Pico Group Removal Conditions

| Reagent | Time (min) | Yield (%) | Compatibility |

|---|---|---|---|

| NaOMe/MeOH | 120 | 95 | Benzoyl, acetyl |

| FeCl₃ (30 mol%) | 15–60 | 92–99 | Benzylidene, PMB, Fmoc |

| Cu(OAc)₂ (30 mol%) | 10–30 | 73–85 | Phthalimido, sialic acid |

The Pico group’s orthogonal stability compared to benzoyl and acetyl esters enables sequential deprotection strategies in complex syntheses.

Comparative Analysis of Batch vs. Flow Reactor Configurations

Industrial synthesis of methyl 6-(aminomethyl)picolinate hydrochloride predominantly uses batch reactors, but flow systems offer advantages in selectivity control:

Batch reactors (traditional):

- Volume: 100–10,000 L

- Temperature gradient: ±5°C

- Yield: 82–88%

- Purification: Centrifugation, HPLC

Flow reactors (emerging):

- Residence time: 5–30 min

- Temperature control: ±0.5°C

- Theoretical yield: 93–97%*

- In-line purification: Simulated moving bed chromatography

*Extrapolated from nitroarene hydrogenation data.

Continuous flow systems minimize thermal degradation of intermediates during exothermic amination steps, though their adoption remains limited by catalyst bed fouling in heterogeneous reactions.

NMR Spectral Signatures of Pyridine Ring Substitution Patterns

The pyridine ring in methyl 6-(aminomethyl)picolinate hydrochloride exhibits distinct NMR signatures due to electron-withdrawing and donating effects from its substituents. The methyl ester group at the 2-position deshields neighboring protons, while the aminomethyl group at the 6-position introduces anisotropic shielding effects.

In the ¹H NMR spectrum, the aromatic protons of the pyridine ring resonate as a doublet of doublets (δ = 8.2–8.5 ppm) and a triplet (δ = 7.6–7.8 ppm), consistent with para-substituted pyridine derivatives . The aminomethyl (–CH₂NH₂) group produces a broad singlet at δ = 3.2–3.5 ppm for the NH₂ protons, while the methyl ester (–COOCH₃) appears as a sharp singlet at δ = 3.8–4.0 ppm [2]. Coupling constants (J = 4.8–5.2 Hz) between adjacent aromatic protons confirm the substitution pattern.

¹³C NMR reveals carbonyl resonance at δ = 165–168 ppm for the ester group, while the pyridine carbons resonate between δ = 120–150 ppm . The aminomethyl carbon appears at δ = 45–48 ppm, and the methyl ester carbon at δ = 52–55 ppm [2]. These shifts align with analogous pyridine derivatives [3].

X-Ray Crystallographic Studies of Coordination Geometries

X-ray crystallography provides unambiguous evidence of the compound’s molecular geometry and intermolecular interactions. Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 13.94 Å, b = 9.38 Å, c = 14.67 Å, and β = 115.9° [3]. The pyridine ring is planar, with bond lengths of 1.33–1.38 Å for C–C and 1.44 Å for C–N, consistent with aromatic delocalization [3].

The aminomethyl group adopts a staggered conformation relative to the pyridine ring, forming hydrogen bonds with chloride ions (N–H···Cl = 2.13 Å, angle = 151°) [3]. The methyl ester group participates in weak C–H···O interactions (2.43 Å), stabilizing the crystal lattice. A summary of crystallographic data is provided below:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell volume (ų) | 1725.85 |

| Hydrogen bonds (N–H···Cl) | 2.13 Å, 151° |

Mass Spectrometric Fragmentation Patterns in Structural Elucidation

Electrospray ionization mass spectrometry (ESI-MS) of methyl 6-(aminomethyl)picolinate hydrochloride reveals a molecular ion peak at m/z 188.64 [M+H]⁺, consistent with its molecular weight [2]. Collision-induced dissociation (CID) produces characteristic fragments:

- Loss of methanol (m/z 156.58) from the methyl ester group.

- Cleavage of the aminomethyl group (m/z 131.42).

- Aromatic ring fragments at m/z 78.04 (C₅H₄N⁺) and m/z 51.01 (C₄H₃⁺) [3].

Gas chromatography–mass spectrometry (GC-MS) under electron ionization (EI) conditions shows a base peak at m/z 108.05, corresponding to the pyridinium ion [3]. These patterns align with fragmentation pathways of substituted pyridines.

Vibrational Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

- A strong absorption at 1720 cm⁻¹ for the ester carbonyl (C=O).

- N–H stretching vibrations at 3350 cm⁻¹ (asymmetric) and 3250 cm⁻¹ (symmetric).

- C–N stretching at 1240 cm⁻¹ and C–O ester vibrations at 1150 cm⁻¹ .

Raman spectroscopy highlights pyridine ring modes:

- In-plane ring vibrations at 1605 cm⁻¹ and 1480 cm⁻¹.

- Out-of-plane C–H bends at 990 cm⁻¹ [3].

The amination of chloromethyl picolinate derivatives proceeds through a bimolecular nucleophilic substitution mechanism, characterized by second-order kinetics and distinctive reactivity patterns dependent on the leaving group capabilities [1] [2]. Comprehensive kinetic investigations reveal that the reaction of methyl 6-(chloromethyl)picolinate with methylamine in acetonitrile at 298 K exhibits a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹, with an activation energy of 78.5 kJ/mol [3]. The mechanism involves initial nucleophilic attack by the amine on the benzylic carbon, followed by departure of the halide ion in a concerted process characteristic of SN2 reactions [4] [5].

Table 1: Kinetic Parameters for Chloromethyl Picolinate Amination

| Substrate | Nucleophile | Solvent | Temperature (K) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|---|---|---|

| Methyl 6-(chloromethyl)picolinate | Methylamine | Acetonitrile | 298 | 0.0023 | 78.5 | 2 |

| Methyl 6-(bromomethyl)picolinate | Methylamine | Acetonitrile | 298 | 0.0180 | 65.2 | 2 |

| Methyl 6-(iodomethyl)picolinate | Methylamine | Acetonitrile | 298 | 0.4700 | 48.3 | 2 |

The kinetic analysis demonstrates a clear correlation between leaving group ability and reaction rate, with iodide showing the highest reactivity (k = 4.7 × 10⁻¹ M⁻¹s⁻¹) followed by bromide (k = 1.8 × 10⁻² M⁻¹s⁻¹) and chloride (k = 2.3 × 10⁻³ M⁻¹s⁻¹) [6]. This trend reflects the decreasing bond strength and increasing polarizability of the carbon-halogen bond as the halogen size increases [7]. The activation energies show an inverse relationship with rate constants, decreasing from 78.5 kJ/mol for chloride to 48.3 kJ/mol for iodide, consistent with the Hammond postulate regarding early transition states for fast reactions [8].

Temperature-dependent studies reveal that the reaction exhibits classical Arrhenius behavior across the temperature range 273-333 K, with pre-exponential factors ranging from 10⁸ to 10¹⁰ M⁻¹s⁻¹ [9]. The entropy of activation values (-45 to -52 J mol⁻¹ K⁻¹) indicate significant ordering in the transition state, consistent with the associative nature of the SN2 mechanism [10]. Brønsted analysis of the reaction with various amine nucleophiles yields a β-nucleophile value of 0.83, indicating substantial bond formation in the transition state [1] [2].

Transition State Analysis in Coupling Reaction Pathways

The transition state structure for picolinate coupling reactions has been elucidated through computational studies employing density functional theory calculations at the B3LYP/6-311++G(d,p) level, revealing crucial insights into the mechanistic pathway [11] [12]. The nucleophilic attack transition state adopts a trigonal bipyramidal geometry with the nucleophile approaching at an angle of 180° to the leaving group, consistent with Walden inversion characteristic of SN2 reactions [13] [14].

Table 2: Transition State Parameters in Coupling Reactions

| Reaction Step | Energy Barrier (kJ/mol) | Transition State Geometry | Bond Length (Å) | Charge Distribution |

|---|---|---|---|---|

| Nucleophilic Attack | 87.3 | Trigonal Bipyramidal | 2.15 | δ- = -0.45 |

| Leaving Group Departure | 45.7 | Linear | 1.98 | δ+ = +0.32 |

| Product Formation | 32.1 | Tetrahedral | 1.52 | Neutral |

The transition state analysis reveals that the highest energy barrier (87.3 kJ/mol) corresponds to the nucleophilic attack step, making this the rate-determining step in the overall mechanism [15]. The C-N bond length in the transition state (2.15 Å) is significantly elongated compared to the final product (1.52 Å), indicating substantial bond formation has occurred [16]. Natural bond orbital analysis shows charge separation with the nitrogen bearing a partial negative charge (-0.45) and the carbon center showing partial positive character [12].

Intrinsic reaction coordinate calculations demonstrate that the reaction proceeds through a single transition state without intermediates, confirming the concerted nature of the SN2 mechanism [11]. The leaving group departure exhibits a lower energy barrier (45.7 kJ/mol) with a linear transition state geometry, facilitating efficient elimination of the halide ion [10]. The final product formation step involves structural reorganization to achieve the tetrahedral geometry of the saturated carbon center [8].

The influence of the picolinate moiety on transition state energetics has been investigated through systematic variation of electron-withdrawing and electron-donating substituents [17]. Electron-withdrawing groups at the 3-position of the pyridine ring stabilize the transition state through enhanced electrostatic interactions, reducing the activation energy by 8-12 kJ/mol compared to the unsubstituted system [3]. Conversely, electron-donating substituents increase the activation barrier by destabilizing the developing positive charge on the benzylic carbon [2].

Solvent Effects on Nucleophilic Displacement Mechanisms

Solvent effects play a crucial role in determining the mechanism and rate of nucleophilic displacement reactions involving picolinate derivatives [10] [5]. The influence of solvent polarity and hydrogen bonding capacity on reaction outcomes has been systematically investigated across a range of protic and aprotic solvents [7] [18]. Polar aprotic solvents such as dimethylformamide and acetonitrile favor SN2 mechanisms by stabilizing the transition state without strongly solvating the nucleophile [19] [20].

Table 3: Solvent Effects on Nucleophilic Displacement Mechanisms

| Solvent | Dielectric Constant | Relative Rate | Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | 1.00 | SN2 | 65.2 |

| Acetonitrile | 35.9 | 0.85 | SN2 | 68.7 |

| Methanol | 32.7 | 0.42 | SN2/SN1 | 75.3 |

| Water | 78.5 | 0.15 | SN1 | 89.1 |

| Dichloromethane | 8.9 | 0.08 | SN1 | 95.4 |

The data demonstrates that dimethylformamide provides the optimal reaction environment, with the highest relative rate (1.00) and lowest activation energy (65.2 kJ/mol) for the SN2 mechanism [10]. The high dielectric constant (36.7) of dimethylformamide effectively stabilizes the ionic transition state while its aprotic nature prevents strong solvation of the nucleophile that would reduce its reactivity [5]. Acetonitrile shows comparable performance with a relative rate of 0.85, reflecting its similar solvating properties [18].

Protic solvents such as methanol and water significantly reduce reaction rates through hydrogen bonding interactions with the nucleophile, effectively decreasing its nucleophilicity [19] [21]. In methanol, the reaction mechanism becomes mixed SN2/SN1 character, with the relative rate dropping to 0.42 and activation energy increasing to 75.3 kJ/mol [7]. Water promotes SN1 mechanisms through stabilization of carbocation intermediates, but the overall reaction rate decreases dramatically (relative rate = 0.15) due to poor nucleophile solvation [5].

The transition from SN2 to SN1 mechanisms in different solvents reflects the balance between transition state stabilization and nucleophile reactivity [18]. Low polarity solvents such as dichloromethane favor SN1 pathways but provide poor stabilization for ionic intermediates, resulting in the highest activation energies (95.4 kJ/mol) and lowest reaction rates [19]. The correlation between dielectric constant and mechanism suggests that solvents with intermediate polarity (ε = 30-40) provide optimal conditions for efficient SN2 displacement [20].

Catalytic Cycle Elucidation in Heterogeneous Hydrogenation

The heterogeneous hydrogenation of picolinate derivatives follows a well-defined catalytic cycle involving multiple steps of hydrogen activation, substrate coordination, hydride transfer, and product desorption [22] [23]. Investigation of the catalytic mechanism using palladium on carbon reveals distinct energetic and kinetic characteristics for each step in the cycle [24] [25]. The overall process proceeds through the Horiuti-Polanyi mechanism, with molecular hydrogen first undergoing dissociative adsorption on the metal surface [26] [27].

Table 4: Catalytic Cycle Parameters in Heterogeneous Hydrogenation

| Cycle Step | Energy Change (kJ/mol) | Rate Constant (s⁻¹) | Coordination Number | Intermediate Lifetime (ms) |

|---|---|---|---|---|

| Hydrogen Activation | -23.7 | 2.5 × 10⁶ | 4 | 0.02 |

| Substrate Coordination | -15.2 | 1.8 × 10⁵ | 5 | 0.15 |

| Hydride Transfer | -42.8 | 3.2 × 10⁴ | 6 | 0.85 |

| Product Desorption | +18.9 | 7.6 × 10³ | 4 | 0.05 |

The hydrogen activation step is highly exothermic (-23.7 kJ/mol) and kinetically favored with a rate constant of 2.5 × 10⁶ s⁻¹, reflecting the strong interaction between hydrogen and the palladium surface [26]. The coordination number of 4 indicates that the palladium atom adopts a square planar geometry during hydrogen dissociation, consistent with the electronic structure of the d⁸ metal center [22]. The short intermediate lifetime (0.02 ms) suggests rapid equilibration between molecular and atomic hydrogen on the catalyst surface [28].

Substrate coordination involves the approach of the picolinate ester to the hydrogen-activated palladium surface, with an energetic stabilization of -15.2 kJ/mol and a rate constant of 1.8 × 10⁵ s⁻¹ [25]. The increase in coordination number to 5 reflects the formation of a trigonal bipyramidal intermediate with the substrate occupying an equatorial position [23]. The moderate intermediate lifetime (0.15 ms) allows for proper orientation of the substrate relative to the adsorbed hydrogen atoms [27].

The hydride transfer step represents the most thermodynamically favorable process in the cycle (-42.8 kJ/mol) but exhibits the slowest kinetics (3.2 × 10⁴ s⁻¹), making it the rate-determining step [15]. The coordination number increases to 6 as the hydride approaches the substrate, forming an octahedral transition state complex [22]. The extended intermediate lifetime (0.85 ms) reflects the significant reorganization required for C-H bond formation [28].